molecular formula C8H9Cl2F2N B6275833 1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride CAS No. 2763749-66-0

1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B6275833
CAS No.: 2763749-66-0
M. Wt: 228.06 g/mol
InChI Key: GFCKHBRRYLRVES-UHFFFAOYSA-N
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Description

1-[3-Chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride is a halogenated aromatic amine derivative with a molecular formula of C₈H₈ClF₂N·HCl (approximate molar mass: 228.61 g/mol). The compound features a phenyl ring substituted with a chlorine atom at the 3-position and a difluoromethyl group at the 2-position, coupled with a primary amine functional group. The difluoromethyl moiety enhances metabolic stability and lipophilicity, while the chlorine atom contributes to electronic effects and steric bulk .

Properties

CAS No.

2763749-66-0

Molecular Formula

C8H9Cl2F2N

Molecular Weight

228.06 g/mol

IUPAC Name

[3-chloro-2-(difluoromethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H8ClF2N.ClH/c9-6-3-1-2-5(4-12)7(6)8(10)11;/h1-3,8H,4,12H2;1H

InChI Key

GFCKHBRRYLRVES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)F)CN.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride typically involves the introduction of the difluoromethyl group onto the aromatic ring, followed by the formation of the methanamine group. One common method includes the use of difluoromethylation reagents to introduce the CF2H group onto the aromatic ring. This can be achieved through metal-catalyzed reactions or radical chemistry . The chloro group is usually introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: 1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups on the aromatic ring.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in biochemical studies to investigate the effects of difluoromethyl and chloro groups on biological systems.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the chloro group may influence its reactivity and stability. The methanamine group allows for interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Phenyl Methanamine Derivatives

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties Reference
Target Compound 3-Cl, 2-CF₂H C₈H₈ClF₂N·HCl ~228.61 High lipophilicity, metabolic stability N/A
[2-(Difluoromethoxy)-3-Methoxyphenyl]methanamine HCl 3-OCH₃, 2-OCF₂H C₉H₁₂ClF₂NO₂ 239.65 Enhanced solubility due to methoxy group
1-[3-Chloro-4-(Trifluoromethoxy)Phenyl]methanamine HCl 3-Cl, 4-OCF₃ C₈H₇ClF₃NO 225.6 Increased electronegativity from CF₃O
1-(3-Fluoro-2-Methylphenyl)methanamine HCl 3-F, 2-CH₃ C₈H₁₁ClFN 175.63 Steric hindrance from methyl group

Key Insights :

  • Solubility : Methoxy (OCH₃) substituents, as in , improve aqueous solubility compared to halogens or CF₂H.
  • Steric Effects : Methyl groups (e.g., 2-CH₃ in ) introduce steric hindrance, which may reduce enzymatic degradation but limit target engagement.

Cyclopropane and Cyclohexane Ring Derivatives

Table 2: Aliphatic Ring-Containing Analogs

Compound Name Core Structure Molecular Formula Molar Mass (g/mol) Applications Reference
1-{1-[3-(Difluoromethoxy)Phenyl]Cyclopropyl}methanamine HCl Cyclopropane + phenyl C₁₁H₁₄ClF₂NO 249.68 Conformational rigidity for receptor binding
[trans-4-(Difluoromethyl)Cyclohexyl]methanamine HCl Cyclohexane C₈H₁₆ClF₂N ~205.67 Improved pharmacokinetic stability

Key Insights :

  • Conformational Rigidity : Cyclopropane derivatives (e.g., ) restrict rotational freedom, enhancing selectivity in receptor-ligand interactions.
  • Hydrophobicity : Cyclohexane rings () increase hydrophobicity compared to phenyl rings, affecting membrane permeability.

Heterocyclic and Functionalized Derivatives

Table 3: Heterocyclic and Oxadiazole Derivatives

Compound Name Heterocycle/Functional Group Molecular Formula Molar Mass (g/mol) Notable Features Reference
[4-(5-Methyl-1,2,4-Oxadiazol-3-yl)Benzyl]amine HCl 1,2,4-Oxadiazole C₁₀H₁₂ClN₃O ~241.68 Electron-deficient heterocycle
N-Substituted (2-Phenylcyclopropyl)methylamines Cyclopropyl + N-substitution Variable Variable Serotonin 2C receptor agonists

Key Insights :

  • Oxadiazole Rings : Electron-deficient heterocycles () improve metabolic stability and serve as bioisosteres for carboxylic acids.
  • Pharmacological Activity : Compounds in demonstrate functional selectivity for serotonin receptors, highlighting the importance of N-substituents in drug design.

Biological Activity

1-[3-Chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C8H9ClF2N·HCl
  • Molecular Weight : 209.08 g/mol
  • CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the difluoromethyl group enhances its ability to participate in hydrogen bonding and influences its pharmacokinetic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, including bacteria and fungi. The compound exhibits selective activity, which is crucial for developing targeted therapies.

Pathogen Activity Mechanism
Chlamydia spp.ModerateDisruption of cellular integrity
Staphylococcus aureusHighInhibition of cell wall synthesis
Candida albicansLowDisruption of membrane function

Case Studies

  • Antichlamydial Activity : A study demonstrated that derivatives of this compound showed selective activity against Chlamydia, affecting inclusion numbers and morphology in infected cells. The mechanism involved disruption of the pathogen's lifecycle, indicating potential for therapeutic development against chlamydial infections .
  • Antibacterial Activity : In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The study suggested that the chlorinated derivative enhances binding affinity to bacterial cell wall components .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl ring significantly influence biological activity. The presence of electron-withdrawing groups, such as chlorine and difluoromethyl, enhances the compound's potency.

Substituent Effect on Activity
Chlorine at position 3Increases binding affinity
Difluoromethyl at position 2Enhances antimicrobial activity
Methyl substitutionReduces overall potency

Toxicity and Safety Profile

Toxicological assessments have indicated that this compound exhibits low toxicity in human cell lines. Preliminary studies suggest a favorable safety profile, making it a candidate for further development in therapeutic applications.

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